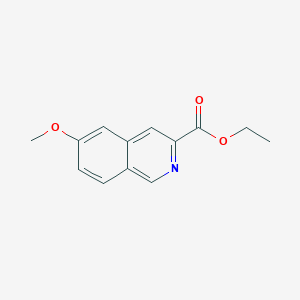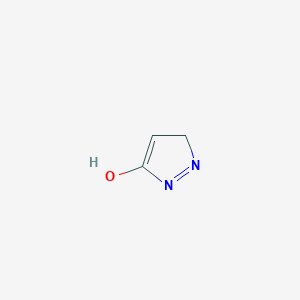
3H-Pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Pyrazol-5-ol is a heterocyclic compound that features a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a hydroxyl group at the fifth position of the pyrazole ring distinguishes this compound from other pyrazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazol-5-ol typically involves the cyclization of hydrazine with β-diketones or β-keto esters. One common method is the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions, which yields this compound as a product . Another approach involves the use of aldehydes and hydrazine derivatives in a one-pot reaction to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or sodium dodecyl sulfate may be used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 3H-Pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of pyrazole-5-one derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
3H-Pyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3H-Pyrazol-5-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxyl group at the fifth position plays a crucial role in its binding affinity and specificity. Additionally, the compound can participate in hydrogen bonding and hydrophobic interactions with target proteins .
Comparación Con Compuestos Similares
3-Methyl-5-pyrazolone: Similar structure but with a methyl group instead of a hydroxyl group.
4,4′-(Arylmethylene)-bis-(1H-pyrazol-5-ols): Contains two pyrazole rings connected by a methylene bridge.
1-Phenyl-3-trifluoromethylpyrazol-5-one: Features a phenyl and trifluoromethyl group.
Uniqueness: 3H-Pyrazol-5-ol is unique due to the presence of the hydroxyl group at the fifth position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group allows for specific interactions with biological targets and enhances its potential as a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C3H4N2O |
|---|---|
Peso molecular |
84.08 g/mol |
Nombre IUPAC |
3H-pyrazol-5-ol |
InChI |
InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1,6H,2H2 |
Clave InChI |
YNVPQBOKANCWAB-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(N=N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



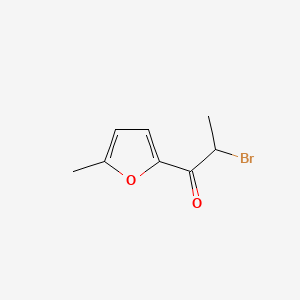
![2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
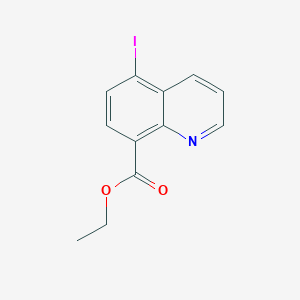
![8-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13664126.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
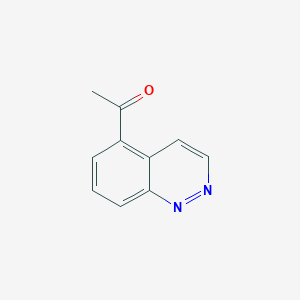
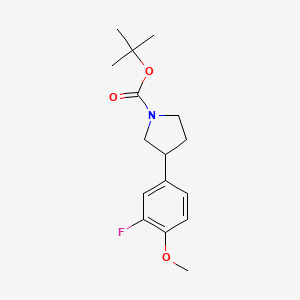
![2-(4-(6-Chloro-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B13664136.png)
![1-(Thieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B13664139.png)
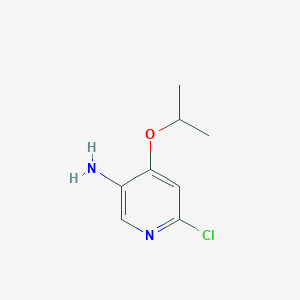

![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)
